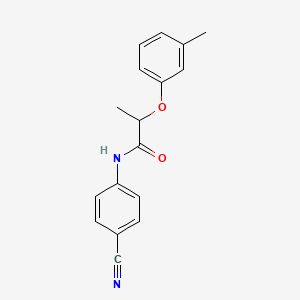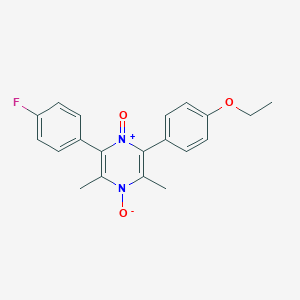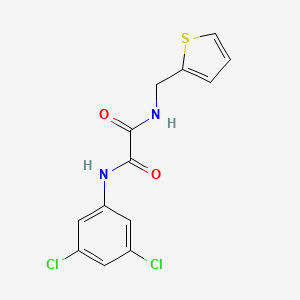![molecular formula C16H25N3O4S B4239086 N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4239086.png)
N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea, also known as MET, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MET has been found to have several potential therapeutic applications due to its unique chemical properties. In
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea is in the treatment of cancer. N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to bind to the ribosome, which is responsible for protein synthesis, and inhibit its activity. This inhibition of protein synthesis may be responsible for the anti-cancer and anti-inflammatory effects of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to have anti-angiogenic effects, which means that it can inhibit the growth of new blood vessels. This may be useful in the treatment of cancer, as tumors require a blood supply to grow. N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has also been found to have anti-metastatic properties, which means that it can prevent cancer cells from spreading to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea for lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of the compound for use in experiments. In addition, N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea has been found to be relatively stable and easy to work with in the lab. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea. One area of research is the development of new derivatives of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea that may have improved properties for use in cancer treatment. Another area of research is the development of new methods for administering N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea, such as through nanoparticles or other drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea and its potential therapeutic applications.
Conclusion:
In conclusion, N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and other diseases. Its unique chemical properties and relatively simple synthesis method make it an attractive compound for further study. Further research is needed to fully understand the mechanism of action of N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea and its potential applications in medicine.
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-20-13-10-12(11-14(21-2)15(13)22-3)18-16(24)17-4-5-19-6-8-23-9-7-19/h10-11H,4-9H2,1-3H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVFCLCCPSIQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-allyl-11-(3-bromophenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4239014.png)
![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylindoline](/img/structure/B4239023.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4239043.png)
![11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4239049.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate (salt)](/img/structure/B4239055.png)
![N-butyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4239063.png)
![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)

![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)

acetyl]amino}methyl)benzoate](/img/structure/B4239098.png)